1-Ciclohexil-1,2,3-benzotriazol-5-carboxilato de metilo

Descripción general

Descripción

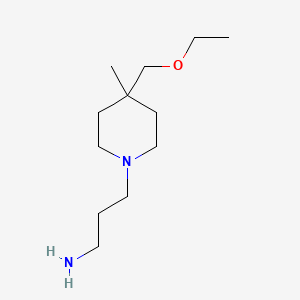

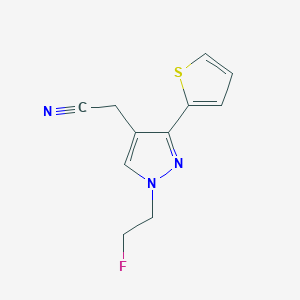

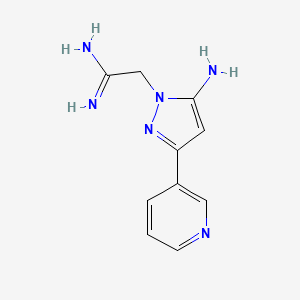

Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate is a useful research compound. Its molecular formula is C14H17N3O2 and its molecular weight is 259.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química Medicinal

Los derivados de benzotriazol han mostrado propiedades excepcionales en química medicinal, incluyendo actividades anticancerígenas, antifúngicas, antibacterianas, antivirales, antiparasitarias y antioxidantes . La introducción de un grupo 2-aminobenzotriazol en la levofloxacina mejoró su comportamiento antibacteriano a través de interacciones con las enzimas diana o la penetración directa en las bacterias .

Ciencia de Materiales

Los derivados de benzotriazol han encontrado aplicaciones profundas como inhibidores de la corrosión . Se pueden utilizar para proteger los metales de la corrosión, especialmente en ambientes agresivos.

Celdas Solares y Fotovoltaicas

Estos compuestos se han utilizado en el desarrollo de materiales para celdas solares y fotovoltaicas . Pueden ayudar a mejorar la eficiencia y durabilidad de estas celdas.

Filtros UV

Los derivados de benzotriazol pueden actuar como filtros UV . Pueden absorber la luz ultravioleta, lo que los hace útiles en protectores solares y otros productos diseñados para proteger contra la radiación UV.

Síntesis Orgánica

Los derivados de benzotriazol se utilizan en la síntesis orgánica . Pueden actuar como auxiliares sintéticos, ayudando a facilitar la síntesis de varios compuestos heterocíclicos.

Imágenes Fluorescentes

Los 1,2,3-triazoles han encontrado amplias aplicaciones en la obtención de imágenes fluorescentes . Se pueden utilizar para crear sondas fluorescentes para la detección y obtención de imágenes de varios procesos biológicos.

Química de Polímeros

Los 1,2,3-triazoles también se utilizan en la química de polímeros . Se pueden incorporar en polímeros para mejorar sus propiedades, como la estabilidad térmica y la resistencia mecánica.

Química Supramolecular

En la química supramolecular, los 1,2,3-triazoles se pueden utilizar para construir estructuras complejas a través de interacciones no covalentes . Pueden ayudar a crear nuevos materiales con propiedades únicas.

Mecanismo De Acción

Target of Action

Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate is a derivative of benzotriazole . It has been found to have a potential inhibitory effect on protease enzymes such as chymotrypsin, trypsin, and papain . These enzymes play crucial roles in protein digestion and other physiological processes.

Mode of Action

It is believed that the compound interacts with its targets (protease enzymes) and inhibits their activity . This interaction and the resulting changes could lead to alterations in the biochemical pathways where these enzymes are involved.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . These precautions suggest that the compound’s action can be influenced by factors such as ventilation, personal protective equipment, and avoidance of dust and aerosols .

Análisis Bioquímico

Biochemical Properties

Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The benzotriazole moiety is known for its ability to form π–π stacking interactions and hydrogen bonds, making it a versatile ligand for binding to enzymes and receptors . This compound has been shown to inhibit certain enzymes, such as protein kinase CK2, by binding to their active sites and preventing substrate access . Additionally, Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate can interact with metal ions, forming stable complexes that can modulate enzyme activity and protein function .

Cellular Effects

Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key enzymes and receptors involved in signal transduction . This compound has been shown to alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . In some cell types, Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate has demonstrated cytotoxic effects, potentially through the induction of oxidative stress and apoptosis .

Molecular Mechanism

The molecular mechanism of action of Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, inhibiting their catalytic activity by blocking substrate access . It can also form complexes with metal ions, which can alter the conformation and function of proteins . Additionally, Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate can change over time. This compound has been shown to be relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate has been associated with persistent changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.

Dosage Effects in Animal Models

The effects of Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate in animal models vary with dosage. At low doses, this compound has been shown to have minimal toxic effects and can modulate enzyme activity and cellular function without causing significant harm . At higher doses, Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate can induce toxic effects, including oxidative stress, apoptosis, and organ damage . These dosage-dependent effects underscore the importance of careful dose optimization in preclinical studies.

Metabolic Pathways

Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate is involved in several metabolic pathways. This compound can be metabolized by enzymes such as cytochrome P450s, which can hydroxylate the cyclohexyl group or demethylate the ester moiety . These metabolic transformations can alter the biological activity and toxicity of the compound. Additionally, Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate can affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

The transport and distribution of Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, and it can bind to intracellular proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate within cells can impact its biological activity and toxicity .

Subcellular Localization

Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate exhibits specific subcellular localization patterns that can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through interactions with targeting signals or post-translational modifications . The subcellular localization of Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate can affect its ability to modulate gene expression, enzyme activity, and cellular metabolism .

Propiedades

IUPAC Name |

methyl 1-cyclohexylbenzotriazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-19-14(18)10-7-8-13-12(9-10)15-16-17(13)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNLQTUKYPDZRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N(N=N2)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-3-(hydroxymethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1492814.png)

![2-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one](/img/structure/B1492832.png)

![2-(6-Chloropyrimidin-4-yl)-4,4-difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B1492833.png)